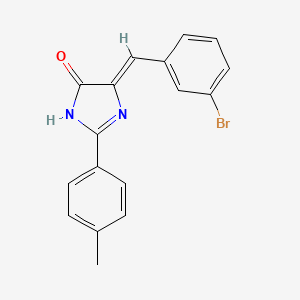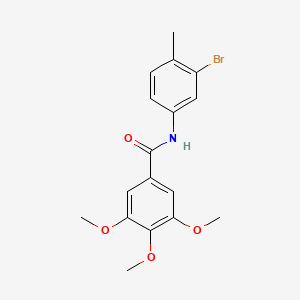
(5Z)-5-(3-bromobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE is a synthetic compound known for its diverse pharmacological properties It belongs to the class of imidazole derivatives, which are known for their wide range of biological activities
准备方法
The synthesis of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE involves several steps. One common method includes the condensation of 3-bromobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired imidazole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
化学反应分析
4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiparasitic properties.
作用机制
The mechanism of action of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition leads to the accumulation of neurotransmitters, resulting in enhanced neural transmission. Additionally, the compound can interact with cellular receptors, modulating various signaling pathways involved in cell growth and differentiation .
相似化合物的比较
4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE can be compared with other imidazole derivatives, such as:
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This compound also exhibits significant biological activities, including antimicrobial and antifungal properties.
1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Known for its antitubercular activity.
The uniqueness of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
属性
分子式 |
C17H13BrN2O |
|---|---|
分子量 |
341.2 g/mol |
IUPAC 名称 |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C17H13BrN2O/c1-11-5-7-13(8-6-11)16-19-15(17(21)20-16)10-12-3-2-4-14(18)9-12/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI 键 |
YGWKFRSRCGAVTN-GDNBJRDFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)N2 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methylcyclohexyl)carbonyl]leucine](/img/structure/B11080299.png)
![(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B11080311.png)

![2-{1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11080329.png)
![2-(2-Hydroxy-1-naphthyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11080331.png)
![N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B11080335.png)
![{4-[3-Bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone](/img/structure/B11080338.png)

![N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B11080348.png)
![I+/--Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid](/img/structure/B11080349.png)
![3,3'-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one)](/img/structure/B11080356.png)
![{1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile](/img/structure/B11080359.png)
![Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate](/img/structure/B11080363.png)
![N-Allyl-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11080383.png)
